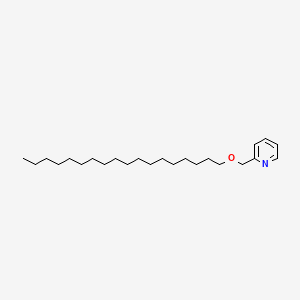

2-((Octadecyloxy)methyl)pyridine

Beschreibung

BenchChem offers high-quality 2-((Octadecyloxy)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Octadecyloxy)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(octadecoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKFNVBRHPSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720094 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-56-6 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-((Octadecyloxy)methyl)pyridine

Introduction

2-((Octadecyloxy)methyl)pyridine is a specialized organic molecule characterized by a distinct amphiphilic structure. It integrates a hydrophilic pyridine head group with a highly lipophilic 18-carbon alkyl (octadecyl) tail, interconnected by a flexible ether linkage. This unique architecture dictates its physical properties and primary applications, positioning it as a molecule of significant interest in analytical chemistry and materials science. While its most prominent role is as a selective ionophore for silver ions, its structural motifs suggest broader potential in fields requiring tailored interfacial agents or lipophilic scaffolds, including drug delivery systems. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and handling for researchers, scientists, and professionals in drug development.

Caption: General workflow for the synthesis of 2-((Octadecyloxy)methyl)pyridine.

Representative Experimental Protocol

This protocol is a representative methodology based on established chemical principles and must be adapted and optimized under appropriate laboratory conditions.

-

Alkoxide Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-octadecanol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the sodium octadecyloxide.

-

Ether Formation: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF) and add it dropwise to the alkoxide solution at room temperature. The hydrochloride salt is often used for stability; the alkoxide is basic enough to neutralize it and initiate the reaction.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol and the appearance of a new, less polar spot indicates product formation.

-

Workup: After completion, cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of water to destroy any excess sodium hydride. Transfer the mixture to a separatory funnel, add more water and an organic solvent like diethyl ether. Separate the layers. Wash the organic layer sequentially with water and brine to remove inorganic salts and DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is effective. The nonpolar nature of the product means it will elute relatively early.

-

Final Product: Combine the pure fractions, verify by TLC, and remove the solvent in vacuo to yield 2-((octadecyloxy)methyl)pyridine as a clear or pale yellow oil.

Spectral and Analytical Characterization

For structural verification and purity assessment, a combination of spectroscopic methods is essential. Below are the expected spectral characteristics, inferred from the molecule's structure and data from related compounds like 2-methylpyridine and other pyridine ethers. [1][2][3]

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Pyridine Protons: 4 distinct signals in the aromatic region (~δ 7.0-8.6 ppm). Picolyl Methylene (-CH₂-Py): A sharp singlet around δ 4.5-4.7 ppm. Ether Methylene (-O-CH₂-): A triplet around δ 3.5-3.7 ppm. Alkyl Chain: A large, broad multiplet for the bulk -(CH₂)₁₅- chain (~δ 1.2-1.6 ppm) and a terminal methyl group as a triplet (~δ 0.8-0.9 ppm). |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (~δ 120-160 ppm). Picolyl Methylene (-CH₂-Py): Signal around δ 70-75 ppm. Ether Methylene (-O-CH₂-): Signal around δ 68-72 ppm. Alkyl Chain: Multiple signals in the upfield region (~δ 14-32 ppm), with the terminal methyl carbon being the most shielded. |

| IR Spectroscopy | C-H Stretch (Aromatic): ~3050-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. C=N, C=C Stretch (Pyridine Ring): ~1450-1600 cm⁻¹. C-O-C Stretch (Ether): A strong, characteristic band around 1100-1150 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): An exact mass peak at m/z 361.3345 corresponding to [C₂₄H₄₃NO]⁺. Fragmentation: A prominent peak corresponding to the picolyl cation [C₆H₇N]⁺ at m/z 93, resulting from cleavage of the C-O ether bond. Another key fragment would be the loss of the octadecyl chain. |

Applications and Research Interest

Primary Application: Silver Ionophore VI

The most well-documented application of this compound is as "Silver Ionophore VI". [4][5]An ionophore is a lipid-soluble molecule that can selectively bind and transport ions across a membrane. In this role, 2-((octadecyloxy)methyl)pyridine is the active component in polymer membrane-based ion-selective electrodes (ISEs) for the potentiometric determination of silver ion (Ag⁺) concentrations.

-

Mechanism of Action: The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage act as Lewis basic sites that can coordinate and form a stable complex with the soft Lewis acid Ag⁺.

-

Structural Causality: The long, lipophilic octadecyl tail is crucial for anchoring the ionophore securely within the nonpolar PVC matrix of the electrode membrane, preventing it from leaching into the aqueous sample. The flexibility of the ether linkage allows the coordinating atoms to adopt an optimal conformation for chelating the silver ion.

Potential in Drug Development and Materials Science

While not primarily developed as a therapeutic agent, its amphiphilic structure is highly relevant to drug development.

-

Lipid-Based Drug Delivery: The molecule's structure is analogous to lipids used in formulating lipid nanoparticles (LNPs) or liposomes. It could potentially be explored as a functional excipient to modulate membrane fluidity or surface charge.

-

Prodrug and Scaffold Design: The pyridine moiety is a common scaffold in medicinal chemistry. The octadecyl chain could be appended to a pharmacologically active pyridine-containing drug to dramatically increase its lipophilicity, potentially enhancing its ability to cross cell membranes or the blood-brain barrier.

-

Surfactants and Interfacial Agents: Its distinct hydrophilic head and hydrophobic tail make it a candidate for study as a non-ionic surfactant or emulsifying agent in specialized formulations.

Safety, Handling, and Storage

According to the Globally Harmonized System (GHS), 2-((octadecyloxy)methyl)pyridine is classified with specific hazards that necessitate careful handling. [4][6]

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [4]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [4]* Wash hands thoroughly after handling. [4] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* The recommended storage temperature is between 2-8 °C. [7][8]* Store locked up and away from incompatible materials. [4] Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations. [4]

Conclusion

2-((Octadecyloxy)methyl)pyridine is a molecule with well-defined physicochemical properties stemming directly from its amphiphilic design. Its established utility as a highly effective silver ionophore in analytical chemistry is its primary value. However, the principles that make it successful in that domain—lipophilicity, membrane anchoring, and specific heteroatom coordination—provide a rational basis for its exploration in broader fields like materials science and as a lipophilic modifying agent in drug development. A thorough understanding of its synthesis, characterization, and handling is paramount for any researcher intending to leverage its unique chemical attributes.

References

-

LookChem. (n.d.). 2-[(Octadecyloxy)methyl]pyridine. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-[(Octadecyloxy)methyl]pyridine CAS#: 1228182-56-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96483, 2-(Octadecyloxy)pyridine. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing various NMR spectra of pyridine derivatives. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Apexmol Technology Co., Ltd. (n.d.). 2-[(Octadecyloxy)Methyl]pyridine - CAS:1228182-56-6. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum for 2-Methylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7975, 2-Methylpyridine. PubChem. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]

-

ResearchGate. (2025). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]

-

Restek. (n.d.). 2-Methylpyridine: CAS # 109-06-8 Compound Information. EZGC Method Translator. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-[(Octadecyloxy)methyl]pyridine (CAS 1228182-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-[(Octadecyloxy)methyl]pyridine, registered under CAS number 1228182-56-6. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application, primarily as a silver ionophore in electrochemical sensors. The guide synthesizes available data on its physicochemical properties, provides a plausible synthetic pathway, details its mechanism of action as an ionophore, and presents a comprehensive protocol for its application in ion-selective electrodes.

Introduction

2-[(Octadecyloxy)methyl]pyridine is a pyridine derivative characterized by a long octadecyloxy alkyl chain attached to a pyridine ring via a methylene ether linkage. This amphiphilic structure, combining a hydrophilic pyridine headgroup with a lipophilic alkyl tail, is central to its primary application. It is widely recognized and utilized under the synonym "Silver ionophore VI," highlighting its high selectivity for silver ions (Ag⁺) in the fabrication of ion-selective electrodes (ISEs).[1] Understanding the physical and chemical properties of this molecule is paramount for the rational design, optimization, and interpretation of experiments involving its use.

Physicochemical Properties

The physical and chemical characteristics of 2-[(Octadecyloxy)methyl]pyridine are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 1228182-56-6 | [2] |

| Molecular Formula | C₂₄H₄₃NO | [3] |

| Molecular Weight | 361.60 g/mol | [3] |

| Appearance | Inferred to be a solid or viscous liquid at room temperature | |

| Boiling Point | 448 °C | [4] |

| Density | 0.898 g/mL | [4] |

| Flash Point | 161 °C | [4] |

| pKa (Predicted) | 4.33 ± 0.12 | [3] |

| LogP (Predicted) | 7.85970 | [3] |

| Refractive Index | 1.480 | [4] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents and plasticizers like o-NPOE and DOS.[5] | |

| Storage Temperature | 2-8 °C | [3] |

| Thermal Stability | Stable under recommended storage conditions. Decomposition is expected at elevated temperatures, typical for pyridine derivatives.[6] |

Synthesis and Structural Characterization

Synthetic Pathway: Williamson Ether Synthesis

The proposed two-step synthesis would involve:

-

Formation of the Alkoxide: Deprotonation of 1-octadecanol using a strong base, such as sodium hydride (NaH), to form the sodium octadecyloxide.

-

Nucleophilic Substitution (Sₙ2): Reaction of the resulting alkoxide with 2-(chloromethyl)pyridine. The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.

Caption: Workflow for the fabrication of a silver ion-selective electrode.

Safety and Handling

2-[(Octadecyloxy)methyl]pyridine is classified as an irritant. S[9]tandard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

2-[(Octadecyloxy)methyl]pyridine is a well-characterized compound with a specific and important application as a silver ionophore. Its distinct physical properties, driven by its amphiphilic structure, are key to its function. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, its mechanism of action, and a detailed protocol for its application in the fabrication of ion-selective electrodes. This information is intended to provide researchers and scientists with the foundational knowledge required for the successful and informed use of this compound in their work.

References

- Baishya, B., & Suryaprakash, N. (2007). Spin selective multiple quantum NMR for spectral simplification, determination of relative signs, and magnitudes of scalar couplings by spin state selection. The Journal of Chemical Physics, 127(21).

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-339.

- Feng, X., Liu, P., Lei, M., & Szostak, M. (2023). A copper-catalyzed reaction of acetophenones and 1,3-diaminopropane provides direct access to 2-arylpyridines. Organic Letters, 25(17), 2975-2980.

- Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.

-

LookChem. (n.d.). 2-[(Octadecyloxy)methyl]pyridine. Retrieved from [Link]

- MDPI. (2023). Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis. Molecules, 28(1), 1-13.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). Fragmentation of an Ether.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

- R. Chen, Y. Ma. (2019). An efficent cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate under air atmosphere provides asymmetrical 2,6-diarylpyridines. Synthesis, 51(19), 3875-3882.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

TOA Electronic Ltd. (n.d.). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. Retrieved from [Link]

- Varian HR-60 spectrometer. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-121.

- Zahng, Q.-L., et al. (2021). A reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift enables a quick one-pot synthesis of polysubstituted pyridines in very good yields from aldehydes, phosphorus ylides, and propargyl azide. The Journal of Organic Chemistry, 86(24), 17244-17248.

-

LookChem. (n.d.). 2-[(Octadecyloxy)methyl]pyridine. Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 111-120.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-[(Octadecyloxy)methyl]pyridine CAS#: 1228182-56-6. Retrieved from [Link]

Sources

- 1. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-[(Octadecyloxy)methyl]pyridine|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemwhat.com [chemwhat.com]

The Intricate Dance of Selectivity: A Technical Guide to the Ion Binding Mechanism of Silver Ionophore VI

Abstract

This technical guide provides an in-depth exploration of the core principles governing the mechanism of ion binding for Silver Ionophore VI, chemically known as 2-(Octadecyloxymethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a superficial overview to dissect the nuanced physicochemical interactions that underpin its remarkable selectivity for silver ions (Ag⁺). We will delve into the coordination chemistry, thermodynamic drivers, and the critical role of the ionophore's structural components. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the comprehensive characterization of this ionophore-ion interaction, empowering researchers to validate and expand upon these findings.

Introduction: The Significance of Selective Ion Recognition

The precise and selective binding of metal ions is a cornerstone of numerous biological and industrial processes, from enzymatic catalysis to advanced sensor technology. Ionophores, as lipophilic molecules that can reversibly bind and transport ions across lipid membranes, are instrumental in this domain. Silver Ionophore VI has emerged as a key player in the development of highly selective electrochemical and optical sensors for the detection of silver ions.[1] Understanding the intricate mechanism of its ion binding is paramount for optimizing existing applications and innovating novel technologies. This guide will illuminate the fundamental principles of this selective recognition, providing a robust framework for both academic and industrial research.

The Molecular Architecture of Silver Ionophore VI

Silver Ionophore VI is the compound 2-(Octadecyloxymethyl)pyridine.[2] Its structure is elegantly simple yet highly effective, comprising three key functional domains:

-

A Pyridine Headgroup: This aromatic nitrogen-containing heterocycle serves as the primary binding site for the silver ion.

-

An Ether Linkage: An oxygen atom connects the pyridine ring to the lipophilic tail, and its potential role in coordination is a key aspect of the binding mechanism.

-

A Long Alkyl Chain (Octadecyl): This C18 chain imparts the necessary lipophilicity for the ionophore to be soluble in organic phases and to be incorporated into polymer membranes, a critical feature for its application in ion-selective electrodes.

The strategic combination of a specific ion-binding site with a lipophilic scaffold is the quintessential design principle for effective ionophores.

The Core Mechanism of Silver Ion Binding

The selective binding of Ag⁺ by Silver Ionophore VI is a dynamic process governed by the principles of coordination chemistry. The interaction is primarily driven by the formation of a stable coordination complex between the electron-rich donor atoms of the ionophore and the silver cation.

The Primary Binding Site: The Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring is the principal point of interaction with the Ag⁺ ion. Silver(I) is a soft Lewis acid and readily forms a coordinate covalent bond (a σ-bond) with the soft Lewis base, the pyridine nitrogen.[3] This interaction is the cornerstone of the ionophore's function. Spectroscopic studies on similar pyridine-silver complexes have confirmed that the Ag⁺ ion binds directly to the nitrogen lone pair.[3]

The Potential Role of the Ether Oxygen: A Bidentate Hypothesis

A critical question in understanding the binding mechanism is the involvement of the ether oxygen in the octadecyloxymethyl side chain. It is plausible that this oxygen atom also participates in the coordination of the silver ion, acting as a second donor atom. This would classify Silver Ionophore VI as a bidentate ligand, forming a stable five-membered chelate ring with the Ag⁺ ion.

The long octadecyl chain, while not directly involved in coordination, plays a crucial indirect role. It ensures the ionophore's high lipophilicity, which is essential for its function within the non-polar environment of a sensor membrane. This lipophilicity helps to shield the formed Ag⁺-ionophore complex from the aqueous phase, further stabilizing the interaction.

Stoichiometry of the Complex

The stoichiometry of the ionophore-ion complex is a critical parameter. For many pyridine-based ligands, silver ions can form complexes with coordination numbers of two, three, or four.[4] In the context of an ion-selective electrode membrane where the ionophore is present in excess, it is likely that a 2:1 (Ionophore:Ag⁺) complex is formed, satisfying the coordination preference of the silver ion. However, the precise stoichiometry can be influenced by the concentration of the ionophore and the nature of the surrounding medium.

Visualizing the Binding Mechanism

To conceptualize the proposed binding mechanism, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed bidentate coordination of Ag⁺ by Silver Ionophore VI.

Experimental Protocols for Characterizing Ion Binding

The following section provides detailed, step-by-step methodologies for key experiments to elucidate the binding mechanism of Silver Ionophore VI with Ag⁺.

Potentiometric Titration for Determination of Stability Constant and Stoichiometry

Potentiometric titration using an ion-selective electrode (ISE) is a powerful technique to determine the stability constant (log K) and stoichiometry of the ionophore-ion complex.[5]

Methodology:

-

Electrode Preparation: Fabricate a Ag⁺-selective electrode using a PVC membrane containing Silver Ionophore VI, a plasticizer (e.g., bis(2-ethylhexyl) sebacate), and a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate).[1]

-

Titration Setup: Place a known concentration of a silver salt solution (e.g., AgNO₃) in a thermostated vessel. Immerse the prepared Ag⁺-ISE and a suitable reference electrode (e.g., Ag/AgCl) into the solution.

-

Titration: Incrementally add a solution of Silver Ionophore VI of known concentration to the silver salt solution.

-

Data Acquisition: Record the potential (in mV) after each addition of the ionophore solution, allowing the potential to stabilize.

-

Data Analysis: Plot the potential as a function of the logarithm of the free Ag⁺ concentration. The free Ag⁺ concentration is calculated at each step, taking into account the complex formation. The resulting titration curve can be fitted to a suitable binding model (e.g., 1:1, 1:2, or 2:1) to determine the stoichiometry and the stability constant of the complex.

Caption: Workflow for potentiometric titration.

UV-Vis Spectrophotometric Titration

This technique is used to monitor changes in the electronic absorption spectrum of the ionophore upon complexation with the metal ion.[4]

Methodology:

-

Solution Preparation: Prepare a stock solution of Silver Ionophore VI in a suitable solvent (e.g., acetonitrile or methanol). Prepare a stock solution of a silver salt (e.g., AgClO₄) in the same solvent.

-

Initial Spectrum: Record the UV-Vis spectrum of the ionophore solution alone.

-

Titration: Aliquot the ionophore solution into a cuvette. Incrementally add small volumes of the silver salt solution to the cuvette.

-

Spectral Acquisition: After each addition, mix thoroughly and record the UV-Vis spectrum.

-

Data Analysis: Monitor the changes in absorbance at a specific wavelength where the complex absorbs differently from the free ionophore. Plot the change in absorbance against the molar ratio of Ag⁺ to the ionophore. The resulting data can be fitted to a binding isotherm equation to calculate the binding constant and stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the ionophore-ion complex in solution.[6]

Methodology:

-

Sample Preparation: Prepare a solution of Silver Ionophore VI in a suitable deuterated solvent (e.g., CD₃CN).

-

¹H and ¹³C NMR of Free Ionophore: Acquire high-resolution ¹H and ¹³C NMR spectra of the free ionophore to assign all proton and carbon signals.

-

Titration: Incrementally add a solution of a silver salt (e.g., AgBF₄) to the NMR tube containing the ionophore solution.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra after each addition.

-

Data Analysis: Monitor the chemical shift changes of the protons and carbons of the ionophore upon addition of Ag⁺. The protons and carbons closest to the binding site (i.e., on the pyridine ring and potentially the methylene group adjacent to the ether oxygen) will experience the most significant changes in their chemical shifts. This provides direct evidence of the atoms involved in coordination. The titration data can also be used to determine the binding constant.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Methodology:

-

Sample Preparation: Prepare solutions of Silver Ionophore VI and a silver salt in the same buffer or solvent to minimize heats of dilution. Degas both solutions prior to the experiment.

-

Instrument Setup: Load the ionophore solution into the sample cell of the calorimeter and the silver salt solution into the injection syringe.

-

Titration: Perform a series of injections of the silver salt solution into the sample cell while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the silver salt to the ionophore. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Caption: Workflow for Isothermal Titration Calorimetry.

Quantitative Data Summary

The following table summarizes the key parameters that can be determined using the experimental protocols described above.

| Parameter | Description | Experimental Technique(s) |

| Stability Constant (K) | A measure of the strength of the binding interaction. | Potentiometric Titration, UV-Vis Titration, NMR Titration, ITC |

| Stoichiometry (n) | The ratio of ionophore to ion in the complex. | Potentiometric Titration, UV-Vis Titration (Job's Plot), ITC |

| Enthalpy (ΔH) | The heat released or absorbed during binding. | Isothermal Titration Calorimetry (ITC) |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Isothermal Titration Calorimetry (ITC) |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the binding. | Calculated from K or from ΔH and ΔS |

Conclusion and Future Directions

The selective binding of silver ions by Silver Ionophore VI is a finely tuned process primarily driven by the coordination of the Ag⁺ ion to the pyridine nitrogen. The potential for bidentate coordination involving the ether oxygen presents a compelling hypothesis that would explain the high stability and selectivity of this ionophore. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to rigorously test this hypothesis and to fully characterize the thermodynamic and structural aspects of this interaction.

Future research should focus on obtaining high-resolution structural data, for instance through X-ray crystallography of the solid-state complex or advanced NMR techniques in solution, to definitively elucidate the coordination geometry. Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and energetics of the complex, complementing experimental findings. A deeper understanding of this binding mechanism will undoubtedly pave the way for the rational design of next-generation ionophores with enhanced selectivity and sensitivity for a wide range of applications.

References

-

A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles - PMC - NIH. (2023). Retrieved January 16, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC) - Protocols.io. (2025). Retrieved January 16, 2026, from [Link]

-

NMR spectroscopy and ion pairing: Measuring and understanding how ions interact* - CORE. (n.d.). Retrieved January 16, 2026, from [Link]

-

Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.). Retrieved January 16, 2026, from [Link]

-

Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved January 16, 2026, from [Link]

-

Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pyridine substituted N-heterocyclic carbene ligands as supports for Au(I)-Ag(I) interactions: formation of a chiral coordination polymer - PubMed. (2004). Retrieved January 16, 2026, from [Link]

-

Coordination networks of Ag(i) and N,N′- bis(3-pyridinecarboxamide)-1,6-hexane: structures and anion exchange - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

-

Binding Constants and Their Measurement - Moodle@Units. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ion and Molecular Transport in Solid Electrolytes Studied by NMR - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Application of Potentiometric and Electrophoretic Measurements to Evaluate the Reversibility of Adsorption of Divalent Ions from a Solution on Titanium Dioxide - MDPI. (2024). Retrieved January 16, 2026, from [Link]

-

Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer | Inorganic Chemistry - ACS Publications. (2004). Retrieved January 16, 2026, from [Link]

-

Infrared spectrum of the Ag(+)-(pyridine)2 ionic complex: probing interactions in artificial metal-mediated base pairing - PubMed. (2011). Retrieved January 16, 2026, from [Link]

-

Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed. (2014). Retrieved January 16, 2026, from [Link]

-

Synthesis and Anticancer Properties of Silver(I) Complexes Containing 2,6-Bis(substituted)pyridine Derivatives - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

11.2: Potentiometric Methods - Chemistry LibreTexts. (2021). Retrieved January 16, 2026, from [Link]

-

Potentiometric Sensing | Analytical Chemistry - ACS Publications. (2020). Retrieved January 16, 2026, from [Link]

-

Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3 - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC - PubMed Central. (2022). Retrieved January 16, 2026, from [Link]

-

Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry - Sensors & Diagnostics (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. (2025). Retrieved January 16, 2026, from [Link]

-

Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz) - IMAGINE. (2023). Retrieved January 16, 2026, from [Link]

-

Analysis of Complexation Interactions between Metal Ions and Drugs under Pseudo-physiological pH Conditions by a High-throughput Screening Method Using a Solid-phase Extraction Cartridge - PubMed. (2020). Retrieved January 16, 2026, from [Link]

-

Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - NIH. (2024). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Towards a Molecular Understanding of Cation‐Anion Interactions and Self‐aggregation of Adeninate Salts in DMSO by NMR and UV Spectroscopy and Crystallography - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

(PDF) An investigation of the coordination chemistry of the hexadentate ligand di-2-pyridylketone azine; the formation of a discrete tetranuclear complex with silver nitrate (2005) | Christopher J. Sumby - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

-

Studies on co-ordination complexes of silver(II). Part IV. Crystal and molecular structure of silver(II) bis(pyridine-2,6-dicarboxylate) monohydrate - Journal of the Chemical Society A - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

-

A One-Dimensional Coordination Polymer Containing Cyclic [Ag4] Clusters Supported by a Hybrid Pyridine and Thioether Functionalized 1,2,3-Triazole - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

-

AgX-based hybrid coordination polymers: mechanochemical synthesis, structure and luminescence property characterization - Faraday Discussions (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ion and Molecular Transport in Solid Electrolytes Studied by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards a Molecular Understanding of Cation‐Anion Interactions and Self‐aggregation of Adeninate Salts in DMSO by NMR and UV Spectroscopy and Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-((Octadecyloxy)methyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-((Octadecyloxy)methyl)pyridine (CAS No. 1228182-56-6). Due to the scarcity of published quantitative solubility data for this compound, this document emphasizes predictive analysis based on its physicochemical properties and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this molecule's behavior in various organic media for applications ranging from chemical synthesis to drug delivery systems.

Introduction and Molecular Profile

2-((Octadecyloxy)methyl)pyridine is a specialized organic molecule characterized by a distinct amphipathic structure. It integrates a polar, aromatic pyridine headgroup with a long, nonpolar C18 aliphatic tail (the octadecyloxy group). This unique architecture, particularly its use as a silver ionophore (Silver ionophore VI), dictates its interaction with solvents and is fundamental to its application.[1][2] A thorough understanding of its solubility is paramount for designing reaction conditions, purification schemes, and formulation strategies.

The core challenge addressed in this guide is the lack of readily available, consolidated solubility data. Therefore, our approach is twofold: first, to build a robust predictive model based on the molecule's structural components and physicochemical parameters; and second, to provide detailed, actionable protocols for researchers to determine this data empirically in their own laboratory settings.

Physicochemical Properties

A summary of the known physicochemical properties of 2-((Octadecyloxy)methyl)pyridine is essential for predicting its solubility. These parameters, consolidated from various chemical suppliers and databases, are presented in Table 1.

| Property | Value | Source |

| CAS Number | 1228182-56-6 | [1][2][3][4] |

| Molecular Formula | C₂₄H₄₃NO | [1][2][3] |

| Molecular Weight | 361.60 g/mol | [1][2][3] |

| Boiling Point | 448 °C | [1][2][3] |

| Density | 0.898 g/cm³ | [1][3][5] |

| LogP (Octanol-Water Partition) | 7.85970 | [1] |

| pKa (Predicted) | 4.33 ± 0.12 | [1][3] |

| Polar Surface Area (PSA) | 22.12 Ų | [1] |

The most telling parameter here is the high LogP value of 7.86.[1] This indicates extreme lipophilicity (fat-solubility) and, conversely, profound hydrophobicity (water-insolubility). This value is the cornerstone of our solubility predictions.

Predictive Solubility Analysis: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[6] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-((Octadecyloxy)methyl)pyridine, we must consider its two distinct structural domains.

Caption: Molecular domains of 2-((Octadecyloxy)methyl)pyridine.

-

The Nonpolar Octadecyloxy Tail: This C18 chain is the dominant feature of the molecule. It is a large, hydrophobic alkyl group that will interact favorably with nonpolar solvents through Van der Waals (London dispersion) forces.

-

The Polar Pyridine Headgroup: The pyridine ring introduces polarity and a nitrogen atom with a lone pair of electrons, making it a hydrogen bond acceptor.[7][8] This small polar region allows for some interaction with polar solvents.

Expected Solubility Profile

Based on this structural analysis, we can predict the following solubility behavior:

-

High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). The energy required to break the solvent-solvent and solute-solute interactions is readily compensated by the strong Van der Waals forces formed between the solvent and the long alkyl tail of the solute.

-

Moderate to Good Solubility: Expected in weakly to moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran (THF)).[9][10] While these solvents have a dipole moment, they are also capable of significant hydrophobic interactions. The ether oxygen of the solute can also interact favorably with these solvents.

-

Limited Solubility: Expected in polar aprotic solvents like acetone or ethyl acetate. The strong dipole-dipole interactions of the solvent molecules may not be sufficiently overcome by interactions with the largely nonpolar solute.

-

Poor to Insoluble: Expected in highly polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The strong hydrogen-bonding network of these solvents would be significantly disrupted by the large hydrophobic tail of the solute, making dissolution energetically unfavorable.[11]

Experimental Determination of Solubility

Given the absence of published data, empirical determination is critical. The following protocols are designed to be robust and reliable for generating high-quality solubility data. The gravimetric shake-flask method is the gold standard for its simplicity and accuracy.

Gravimetric Shake-Flask Protocol

This method directly measures the mass of solute that dissolves in a known volume of solvent at a specific temperature.

Causality Behind Choices:

-

Excess Solute: Adding an excess of the solute ensures that the solution reaches true saturation.

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled bath eliminates temperature fluctuations as a variable.[12]

-

Equilibration Time (24-72h): Many complex organic molecules dissolve slowly. A long equilibration time is necessary to ensure the system has reached thermodynamic equilibrium.

-

Syringe Filtration: Using a sub-micron filter (e.g., 0.45 µm or 0.22 µm) is crucial to remove any undissolved solid particulates, which would otherwise artificially inflate the measured solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-((Octadecyloxy)methyl)pyridine (e.g., ~100 mg) to a series of glass vials, one for each solvent to be tested.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure saturation equilibrium is reached.

-

Settling: After the equilibration period, let the vials stand undisturbed in the constant temperature bath for 2-4 hours to allow undissolved solid to settle.

-

Sample Withdrawal: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe fitted with a chemical-resistant filter (e.g., 0.45 µm PTFE).

-

Mass Determination: Dispense the filtered solution into a pre-weighed, clean vial. Record the exact mass of the vial plus the solution.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the temperature is kept low to prevent degradation of the compound.

-

Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool and remove any residual moisture, then weigh it again. The difference between this final mass and the initial vial mass is the mass of the dissolved solute.

-

Calculation:

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant withdrawn (mL)

-

Caption: Workflow for the gravimetric shake-flask solubility protocol.

Data Reporting Template

For systematic and comparable results, data should be recorded in a structured format.

Table 2: Experimental Solubility of 2-((Octadecyloxy)methyl)pyridine at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Observation |

|---|---|---|---|---|

| Nonpolar | n-Hexane | 1.88 | [Experimental Data] | e.g., Freely Soluble |

| Toluene | 2.38 | [Experimental Data] | ||

| Chlorinated | Dichloromethane | 9.08 | [Experimental Data] | |

| Chloroform | 4.81 | [Experimental Data] | ||

| Ethers | Diethyl Ether | 4.34 | [Experimental Data] | e.g., Soluble |

| Tetrahydrofuran (THF) | 7.52 | [Experimental Data] | ||

| Ketones | Acetone | 20.7 | [Experimental Data] | e.g., Sparingly Soluble |

| Esters | Ethyl Acetate | 6.02 | [Experimental Data] | |

| Alcohols | Methanol | 32.7 | [Experimental Data] | e.g., Insoluble |

| | Ethanol | 24.5 | [Experimental Data] | |

Conclusion

While published quantitative data is sparse, a detailed analysis of the molecular structure and physicochemical properties of 2-((Octadecyloxy)methyl)pyridine allows for robust solubility predictions. The molecule's dominant C18 nonpolar tail dictates a high affinity for nonpolar organic solvents like hydrocarbons and chlorinated solvents. Its solubility is expected to decrease significantly with increasing solvent polarity. For precise quantification, the provided gravimetric shake-flask protocol offers a reliable and accurate method for generating the necessary data to support research and development activities. This guide provides both the predictive framework and the practical tools necessary for scientists to confidently work with this compound.

References

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

LookChem (n.d.). 2-[(Octadecyloxy)methyl]pyridine. LookChem. Available at: [Link]

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

Solubility of Things (n.d.). Pyridine. Solubility of Things. Available at: [Link]

-

LibreTexts Chemistry (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

National Center for Biotechnology Information (2000). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

- Unknown Source (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ChemWhat (n.d.). 2-[(Octadecyloxy)methyl]pyridine CAS#: 1228182-56-6. ChemWhat. Available at: [Link]

-

EBSCO Information Services (n.d.). Ethers | Research Starters. EBSCO. Available at: [Link]

-

LibreTexts Chemistry (2019). 4.4 Solubility. Available at: [Link]

-

Solubility of Things (n.d.). Ethers: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-[(Octadecyloxy)methyl]pyridine CAS#: 1228182-56-6 [m.chemicalbook.com]

- 4. 2-[(Octadecyloxy)methyl]pyridine | 1228182-56-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Pyridine [chemeurope.com]

- 9. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to Assessing the Thermal Stability of Silver Ionophore VI

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Thermal Stability

Silver Ionophore VI is a neutral carrier ionophore designed to selectively complex with silver ions (Ag⁺). Its molecular structure, featuring a pyridine head and a long C18 alkyl ether tail, facilitates its incorporation into polymeric membranes, such as those used in ion-selective electrodes (ISEs).[1] The performance of these analytical devices—including their sensitivity, selectivity, and operational lifespan—is directly linked to the integrity of the ionophore.[2]

Thermal stress is a critical factor that can compromise this integrity. Exposure to elevated temperatures during manufacturing, sterilization, storage, or in demanding operational environments can initiate chemical degradation.[3][4] Such degradation can lead to:

-

Loss of Selectivity: Alterations to the ionophore's structure can diminish its ability to selectively bind to Ag⁺ ions, increasing interference from other cations.

-

Signal Drift: Continuous, slow degradation causes a drift in sensor readings over time, necessitating frequent recalibration.

-

Complete Failure: Significant decomposition renders the ionophore non-functional, leading to device failure.

Therefore, a comprehensive understanding of the thermal stability of Silver Ionophore VI is not merely academic; it is a prerequisite for developing robust, reliable, and long-lasting applications. This guide provides the scientific framework to establish that understanding.

Theoretical Degradation Pathways

The structure of Silver Ionophore VI (2-(Octadecyloxymethyl)pyridine) contains several functional groups, each with different susceptibilities to thermal degradation. A predictive analysis of its structure points to two primary areas of vulnerability.

-

Ether Linkage Cleavage: The ether bond (C-O-C) connecting the pyridine-methyl group to the octadecyl chain is the most likely point of initial thermal scission. Acid-catalyzed cleavage of ethers is a well-known reaction, and even in the absence of strong acids, high thermal energy can induce homolytic cleavage, generating radical species.[5][6]

-

Alkyl Chain Oxidation: In the presence of oxygen (i.e., analysis in an air atmosphere), the long C18 alkyl chain is susceptible to oxidation, which can proceed via a free-radical mechanism, leading to the formation of hydroperoxides that can further decompose into a variety of smaller, volatile compounds like aldehydes and carboxylic acids.[7][8]

-

Pyridine Ring Modification: While generally stable, the pyridine ring can undergo oxidation at very high temperatures, especially in an air atmosphere.[9]

These potential pathways underscore the importance of using multiple analytical techniques and testing under different atmospheric conditions (inert vs. oxidative) to build a complete picture of the degradation mechanism.

Caption: Potential thermal degradation pathways for Silver Ionophore VI.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is required to fully characterize thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on bulk thermal events, while Stability-Indicating High-Performance Liquid Chromatography (HPLC) allows for the sensitive quantification of degradation over time at moderate temperatures.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature at which a material begins to decompose (onset temperature) and identifying distinct stages of mass loss, which correspond to the volatilization of different degradation products.[10][11] Running the analysis in both an inert nitrogen atmosphere and an oxidative air atmosphere allows for the differentiation between purely thermal decomposition and thermo-oxidative degradation.

Experimental Protocol: TGA of Silver Ionophore VI

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of Silver Ionophore VI powder into a clean, tared TGA pan (platinum or alumina).

-

Analysis Parameters (Nitrogen Atmosphere):

-

Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.

-

Equilibration: Hold at 30°C for 5 minutes to allow the furnace to stabilize.

-

Temperature Ramp: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Analysis Parameters (Air Atmosphere):

-

Repeat steps 1-3, but replace the purge gas with dry Air at the same flow rate.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of maximum decomposition rate.

-

Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Quantify the percentage of mass loss at each distinct step.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Stability-Indicating HPLC Method

Principle of Causality: While TGA and DSC are excellent for determining high-temperature decomposition, they are not sensitive enough to measure the slow degradation that occurs under typical storage or operating conditions. A stability-indicating HPLC method is a powerful chromatographic procedure that can separate, detect, and quantify the active ingredient (the ionophore) from its degradation products. [12][13]By subjecting the ionophore to forced degradation (e.g., heat, oxidation), we can generate these degradation products and develop a method that proves its ability to resolve them from the parent compound, thereby validating its use for stability studies. [14][15] Protocol: Development and Use of a Stability-Indicating HPLC Method

Part A: Method Development & Forced Degradation

-

Initial Method Setup:

-

Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid to aid peak shape) is a good starting point.

-

Detector: UV detector set to a wavelength where the pyridine chromophore absorbs (e.g., ~260 nm).

-

-

Forced Degradation Study:

-

Prepare several solutions of Silver Ionophore VI (e.g., 1 mg/mL in Acetonitrile).

-

Thermal Stress: Store one solution at 80°C for 24 hours.

-

Oxidative Stress: Add 3% H₂O₂ to another solution and store at room temperature for 24 hours.

-

Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH to other solutions and store at 60°C for 8 hours.

-

-

Method Optimization:

-

Inject the parent compound and all degraded samples into the HPLC.

-

Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the main Silver Ionophore VI peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5 for all adjacent peaks. [16] Part B: Isothermal Stability Study

-

-

Prepare a batch of Silver Ionophore VI solutions in a relevant solvent.

-

Store aliquots in temperature-controlled ovens at several elevated temperatures (e.g., 40°C, 50°C, 60°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 16 weeks), remove a sample from each temperature and analyze it using the validated stability-indicating HPLC method.

-

Calculate the percentage of the ionophore remaining at each time point relative to the initial (T=0) concentration.

Caption: Workflow for HPLC-based thermal stability assessment.

Data Synthesis and Interpretation

The true power of this approach lies in synthesizing the data from all three techniques to create a comprehensive stability profile.

| Parameter | Analytical Technique | Hypothetical Result for Silver Ionophore VI | Interpretation |

| Melting Point (Tm) | DSC | ~45 - 55 °C | Indicates the transition from solid to liquid. Important for formulation and processing. |

| Decomposition Onset (Tonset, N₂) | TGA | ~220 °C | The temperature at which significant thermal decomposition begins in an inert environment. Defines the upper limit for processing. |

| Decomposition Onset (Tonset, Air) | TGA | ~195 °C | Onset of decomposition in the presence of oxygen. A lower value than in N₂ confirms susceptibility to oxidative degradation. |

| Decomposition Event | DSC | Exothermic peak starting ~220 °C | Confirms that the mass loss seen in TGA is an energy-releasing decomposition reaction. |

| Degradation Rate at 60°C | Stability-Indicating HPLC | ~5% loss after 8 weeks | Quantifies the rate of degradation under accelerated storage conditions, allowing for shelf-life prediction at lower temperatures. |

This combined data provides a complete picture: DSC defines the physical transition (melting), TGA establishes the temperature of rapid, catastrophic decomposition, and HPLC quantifies the slow, kinetically-driven degradation that determines the practical shelf-life and long-term stability of the material.

Conclusion

Assessing the thermal stability of a specialized chemical like Silver Ionophore VI is a critical exercise in due diligence for any research or commercial application. While direct degradation data may be sparse, a systematic application of fundamental analytical techniques provides a clear and reliable pathway to generating this essential information. By combining the high-temperature insights from TGA and DSC with the kinetic data from stability-indicating HPLC, researchers can confidently define processing limits, predict long-term stability, and ensure the development of robust and reliable technologies. This methodological guide provides the necessary protocols and scientific rationale to empower researchers to undertake this critical characterization with confidence and scientific rigor.

References

- Kamm, B., & Kamm, M. (2004). Principles of Biorganic Chemistry. Applied and Environmental Microbiology, 70(3), 1367–1377.

-

ResearchGate. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

-

PubMed. Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. [Link]

-

LookChem. 2-[(Octadecyloxy)methyl]pyridine. [Link]

-

Prague University of Chemistry and Technology. Stability-Indicating HPLC Method Development. [Link]

-

ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

National Institutes of Health (NIH). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

-

MDPI. Study of the Thermochemical Effect on the Transport and Structural Characteristics of Heterogeneous Ion-Exchange Membranes by Combining the Cell Model and the Fine-Porous Membrane Model. [Link]

-

SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. [Link]

-

MDPI. Ion-Exchange Membrane Permselectivity: Experimental Evaluation of Concentration Dependence, Ionic Species Selectivity, and Temperature Response. [Link]

-

Chemistry LibreTexts. Membrane Ion-Selective Electrodes. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

ResearchGate. Preparation and Properties of Some Ion Selective Membranes: A Review. [Link]

-

PubChem. 2-(Octadecyloxy)pyridine. [Link]

-

ResearchGate. Thermal and Mechanical Properties of Bio-Based Polyamide 56/6 Filled with Talc. [Link]

-

ACS Publications. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. [Link]

-

ACS Publications. Membrane Design Principles for Ion-Selective Electrodialysis: An Analysis for Li/Mg Separation. [Link]

-

Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Link]

-

ResearchGate. The differential scanning calorimetry (DSC) (a) and TGA (b) curves of polyarylene ether nitrile (PEN) copolymers in nitrogen. [Link]

-

YouTube. 13.3 Reactions of Ethers. [Link]

-

PubMed. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

-

Advances in Science and Technology. Research Journal. Study of Crystalline and Thermal Properties of Nanocomposites Based on Polyamide-6 and Modified Montmorillonite. [Link]

-

Research, Society and Development. Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. [Link]

- Google Patents.

- Google P

- Google P

Sources

- 1. 银离子载体 VI Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsdjournal.org [rsdjournal.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsm.com [ijpsm.com]

- 15. scielo.br [scielo.br]

- 16. web.vscht.cz [web.vscht.cz]

An In-depth Technical Guide to the Purity Analysis of 2-((Octadecyloxy)methyl)pyridine

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which safety, efficacy, and reproducibility are built. For novel compounds such as 2-((Octadecyloxy)methyl)pyridine, a molecule with a long aliphatic chain ether-linked to a pyridine moiety, a thorough understanding of its purity profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the purity of 2-((Octadecyloxy)methyl)pyridine. We will delve into the rationale behind method selection, detail robust analytical protocols, and explore the identification of potential impurities, thereby ensuring the integrity of subsequent research and development activities. The methodologies discussed herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry.[1][2]

Strategic Approach to Purity Assessment

A multi-pronged analytical strategy is essential to comprehensively assess the purity of 2-((Octadecyloxy)methyl)pyridine. No single technique can elucidate all potential impurities. Therefore, we will employ a combination of chromatographic and spectroscopic methods to create a holistic purity profile. This approach allows for the separation and quantification of impurities (chromatography) while also providing structural confirmation of the main component and identification of unknown impurities (spectroscopy).

Caption: A comprehensive workflow for the purity assessment of 2-((Octadecyloxy)methyl)pyridine.

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. Given the hybrid nature of 2-((Octadecyloxy)methyl)pyridine (a polar pyridine head and a non-polar octadecyl tail), both liquid and gas chromatography can be effectively utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity determination due to its versatility and compatibility with a wide range of compounds.[3][4] For 2-((Octadecyloxy)methyl)pyridine, a reversed-phase HPLC method is most appropriate, leveraging the hydrophobic long alkyl chain for retention.

Rationale for Method Development:

-

Column Choice: A C18 column is selected for its strong hydrophobic interactions with the octadecyl chain, providing good retention and separation from more polar impurities.

-

Mobile Phase: A gradient of acetonitrile and water is chosen to ensure elution of both polar and non-polar compounds.[5] A buffer, such as ammonium acetate, is included to maintain a consistent pH and improve peak shape, especially for the basic pyridine moiety.[5][6]

-

Detection: UV detection at 260 nm is suitable for the pyridine ring. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for peak identification and confirmation.[5]

Experimental Protocol: HPLC-UV/MS

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

-

UV Detection: 260 nm

-

-

Data Analysis: Calculate the area percent of the main peak to determine purity. Any additional peaks are considered impurities. For LC-MS, analyze the mass spectra of all peaks to propose their identities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[7][8] Given the compound's relatively high boiling point (predicted at 448°C), a high-temperature GC method is necessary.[9][10]

Rationale for Method Development:

-

Column Choice: A low-polarity capillary column (e.g., DB-5ms) is suitable for high-temperature analysis of long-chain compounds.

-

Injection: A split/splitless injector is used to handle the concentration of the sample and prevent column overload.

-

Detection: Mass spectrometry provides both quantitative data and structural information from the fragmentation patterns of the analyte and any co-eluting impurities.[11][12]

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane.

-

GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Start at 150 °C, hold for 1 minute, ramp to 320 °C at 15 °C/min, hold for 10 minutes.

-

MS Transfer Line: 300 °C

-

Ion Source: 230 °C

-

Mass Range: 50-500 amu

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to determine the relative abundance of all detected components. Compare the mass spectra of impurity peaks against libraries and the fragmentation pattern of the main compound to identify them.

Table 1: Illustrative Chromatographic Purity Data

| Analytical Method | Main Component Retention Time | Purity (Area %) | Number of Impurities Detected |

| HPLC-UV | 12.5 min | 99.5% | 3 |

| GC-MS | 18.2 min | 99.7% | 2 |

Part 2: Spectroscopic Characterization and Purity Confirmation

Spectroscopic methods provide invaluable information about the chemical structure of the main component and can be used for absolute purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can be used quantitatively (qNMR) to determine purity without the need for a reference standard of the impurities.[13]

Rationale for Method Application:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. The ratio of integrals for protons from the pyridine ring, the methylene bridge, the methylene group adjacent to the ether oxygen, and the long alkyl chain should be consistent with the structure.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

qNMR: By adding a certified internal standard with a known concentration, the absolute purity of 2-((Octadecyloxy)methyl)pyridine can be calculated by comparing the integral of a specific proton signal from the analyte to that of the standard.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed amount of the sample (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Confirm the presence of characteristic peaks for the pyridine ring (δ 7.0-8.5 ppm), the methylene bridge (δ ~4.5 ppm), the O-CH₂ group (δ ~3.5 ppm), the long alkyl chain (δ 0.8-1.6 ppm), and the terminal methyl group (δ ~0.9 ppm).[14][15]

-

Integrate the peaks and verify that the proton ratios are correct.

-

Look for small impurity peaks and use their chemical shifts to infer their structures.

-

Table 2: Expected ¹H NMR Chemical Shifts for 2-((Octadecyloxy)methyl)pyridine

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.5 | d | 1H |

| Pyridine-H3, H4, H5 | 7.0 - 7.8 | m | 3H |

| Py-CH₂-O | ~4.5 | s | 2H |

| O-CH₂-(CH₂)₁₆ | ~3.5 | t | 2H |

| -(CH₂)₁₅-CH₃ | 1.2 - 1.6 | m | 30H |

| -CH₂-CH₃ | ~1.3 | m | 2H |

| -CH₃ | ~0.9 | t | 3H |

Part 3: Identification of Potential Impurities

A thorough purity analysis includes the identification of potential process-related and degradation impurities.

Potential Process-Related Impurities

Based on a plausible Williamson ether synthesis route (reaction of 2-(chloromethyl)pyridine with sodium octadecan-1-oxide), potential impurities could include:

-

Starting Materials: Unreacted 2-(chloromethyl)pyridine and octadecan-1-ol.

-

By-products: Dimerization products or products from side reactions.

Caption: Logical relationship of potential impurity sources.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that could form during storage and to establish the stability-indicating nature of the analytical methods.[16][17]

Rationale for Stress Conditions:

-

Acid/Base Hydrolysis: To assess the stability of the ether linkage and the pyridine ring under acidic and basic conditions.[18]

-

Oxidation: To investigate the susceptibility of the molecule, particularly the pyridine nitrogen, to oxidation.

-

Thermal Stress: To evaluate the stability of the compound at elevated temperatures.

-

Photostability: To determine the impact of light exposure.

Experimental Protocol: Forced Degradation

-

Prepare solutions of 2-((Octadecyloxy)methyl)pyridine (approx. 1 mg/mL) in:

-

0.1 M HCl

-

0.1 M NaOH

-